2,4-Difluoro-1-(methoxymethoxy)benzene

Regioselective metalation Fluorinated aromatics Protecting group strategy

2,4-Difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2) is a fluorinated aromatic compound bearing a methoxymethyl (MOM) protecting group at the 1-position and fluorine atoms at the 2- and 4-positions. This compound serves primarily as a protected synthetic intermediate derived from 2,4-difluorophenol, with a molecular formula of C8H8F2O2 and a molecular weight of 174.14 g/mol.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 210350-62-2
Cat. No. B3115640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-1-(methoxymethoxy)benzene
CAS210350-62-2
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
InChIKeyJEHWOBZMWXUJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2): Scientific Procurement and Baseline Characterization


2,4-Difluoro-1-(methoxymethoxy)benzene (CAS 210350-62-2) is a fluorinated aromatic compound bearing a methoxymethyl (MOM) protecting group at the 1-position and fluorine atoms at the 2- and 4-positions . This compound serves primarily as a protected synthetic intermediate derived from 2,4-difluorophenol, with a molecular formula of C8H8F2O2 and a molecular weight of 174.14 g/mol . Its defining feature is the MOM ether moiety, which is employed to transiently mask the phenolic hydroxyl group during multi-step organic syntheses, particularly in the construction of complex fluorinated pharmacophores [1]. The compound is available commercially at purities of ≥95-98% and is stored under cool, dry, sealed conditions at 2-8°C to maintain integrity .

2,4-Difluoro-1-(methoxymethoxy)benzene: Critical Selection Factors for Orthogonal Reactivity in Fluorinated Aromatic Synthesis


Substituting 2,4-difluoro-1-(methoxymethoxy)benzene with alternative protected intermediates—such as unprotected 2,4-difluorophenol or its TIPS-protected analog—is not scientifically viable when orthogonal reactivity is required. The MOM group provides a distinct ortho-activating effect that is not replicated by other protecting groups; specifically, the MOM-protected species undergoes selective deprotonation at the position adjacent to the oxygen, a reactivity profile that is reversed when the bulkier TIPS group is employed . This controlled, reversible activation enables precise regiochemical functionalization of the fluorinated aromatic ring, a feature that is absent in the unprotected phenol and differs mechanistically from other O-protecting groups . Therefore, generic substitution undermines the intended synthetic sequence and reduces yield and purity in downstream steps .

2,4-Difluoro-1-(methoxymethoxy)benzene: Quantitative Differentiation from TIPS-Protected Analogs and Commercial Baseline


Ortho-Directing Effect of MOM Protection vs. TIPS Protection in 2,4-Difluorophenol Derivatives

In the organometallic functionalization of 2,4-difluorophenol, the choice of O-protecting group dictates the site of deprotonation. The methoxymethyl (MOM) group exerts an ortho-activating effect, directing metalation to the position adjacent to the protected oxygen (C3 position) . In contrast, the triisopropylsilyl (TIPS) group exerts an ortho-shielding effect, preventing metalation at that site and enabling functionalization at alternative positions . This divergence enables complementary regiochemical outcomes from the same phenolic starting material .

Regioselective metalation Fluorinated aromatics Protecting group strategy

Synthetic Yield for MOM Protection of 2,4-Difluorophenol

The installation of the MOM protecting group onto 2,4-difluorophenol proceeds with a reported yield of 88% using MOM-Br and DIPEA in DCM . This high yield ensures that the protected intermediate is obtained efficiently, minimizing material loss in early synthetic steps . While direct comparative data for TIPS protection of 2,4-difluorophenol is not provided in the same source, the 88% yield establishes a robust baseline for the MOM route .

Protecting group installation Reaction yield Process chemistry

Commercial Purity and Storage Stability Profile

Commercially available 2,4-difluoro-1-(methoxymethoxy)benzene is supplied with a minimum purity specification of 95-98% and is recommended for storage sealed in dry conditions at 2-8°C . This purity level is sufficient for use as an intermediate in multi-step syntheses without additional purification . The compound is classified as harmful/irritant (GHS07) with hazard statements H302, H315, H319, and H335, requiring standard laboratory precautions .

Quality control Storage stability Procurement specification

MOM Group Ortho-Activation Enables Regioselective Access to 18 Novel Fluorinated Hydroxybenzoic Acids

Using the MOM-protected 2,4-difluorophenol as a key intermediate, researchers were able to synthesize all 18 possible di- or trifluorinated hydroxybenzoic acids—all of which were previously unreported compounds . This demonstrates that the MOM group's ortho-activating effect, in combination with other orthogonal protection/deprotection strategies, unlocks access to a diverse array of fluorinated aromatic carboxylic acids that are otherwise inaccessible .

Diversity-oriented synthesis Fluorinated building blocks Regioselective functionalization

Physicochemical Properties: LogP and Topological Polar Surface Area (TPSA)

Calculated physicochemical properties for 2,4-difluoro-1-(methoxymethoxy)benzene include a LogP of 2.16 (computed value varies slightly by method; Fluorochem reports 2.164) and a topological polar surface area (TPSA) of 18.5 Ų [1]. These values place the compound within a favorable range for membrane permeability and bioavailability for subsequent drug-like molecules derived from it . In comparison, the unprotected 2,4-difluorophenol has a lower LogP (approximately 1.6) and a lower TPSA (approximately 9.2 Ų), indicating that MOM protection increases lipophilicity while adding a modest polar surface area .

Lipophilicity Drug-likeness Physicochemical profiling

2,4-Difluoro-1-(methoxymethoxy)benzene: Targeted Scientific and Industrial Applications Based on Demonstrated Differentiation


Regioselective Synthesis of Ortho-Functionalized 2,4-Difluorophenol Derivatives

Procure 2,4-difluoro-1-(methoxymethoxy)benzene when the synthetic route requires functionalization at the C3 position (oxygen-adjacent) of the fluorinated aromatic ring. As evidenced by direct comparative data, the MOM group's ortho-activating effect directs metalation to this site, enabling the introduction of electrophiles (e.g., carboxyl, halogen, alkyl) with high regiocontrol . This application is critical for constructing specific substitution patterns in fluorinated drug candidates and agrochemical intermediates .

Diversity-Oriented Synthesis of Novel Fluorinated Benzoic Acid Libraries

Utilize the MOM-protected intermediate as a key building block in diversity-oriented synthesis programs aimed at generating novel fluorinated aromatic scaffolds. The demonstrated ability to access all 18 di- and trifluorinated hydroxybenzoic acids from this and related intermediates underscores its value in creating proprietary chemical libraries for medicinal chemistry and materials science .

Multi-Step Synthesis Requiring a Stable, Acid-Labile Phenol Protecting Group

Select 2,4-difluoro-1-(methoxymethoxy)benzene for multi-step synthetic sequences where a temporary, acid-labile protecting group is needed for the phenolic hydroxyl. The MOM group is stable under basic and organometallic conditions but can be readily removed under mild acidic conditions, providing orthogonal protection relative to base-labile or hydrogenolytically cleaved groups . This scenario is common in complex molecule synthesis where multiple protecting group manipulations are required.

Medicinal Chemistry Optimization of Lipophilic Fluorinated Pharmacophores

Incorporate 2,4-difluoro-1-(methoxymethoxy)benzene as a starting material for the synthesis of fluorinated pharmacophores where balanced lipophilicity (LogP) is a key design criterion. The measured LogP of approximately 2.16 provides a favorable baseline for optimizing membrane permeability and oral bioavailability of drug candidates derived from this intermediate, offering a distinct physicochemical profile compared to the more hydrophilic unprotected phenol .

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